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TAK-700: A Deep Dive into Target Binding and Enzyme Kinetics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and enzyme kinetics of TAK-700 (**Orteronel**), a nonsteroidal, selective, and reversible inhibitor of 17,20-lyase (a key activity of the enzyme CYP17A1).[1][2][3] TAK-700 was investigated for the treatment of castration-resistant prostate cancer (CRPC).[4][5] While its development was ultimately halted due to not meeting the primary endpoint of overall survival in Phase III trials, the extensive preclinical and clinical research generated valuable data on its mechanism of action and interaction with its target enzyme.[3][6] This document collates and presents this information in a structured format to serve as a resource for researchers in oncology, endocrinology, and drug development.

Core Mechanism of Action

TAK-700 selectively inhibits the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1][4] CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase.[7] Both activities are crucial for the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer growth and progression.[5][7] By preferentially inhibiting the 17,20-lyase activity, TAK-700 aims to block androgen synthesis in the testes, adrenal glands, and within the tumor microenvironment, thereby depriving prostate cancer cells of the hormonal stimulation they require for survival and proliferation.[4][5]



Quantitative Analysis of Target Binding and Enzyme Inhibition

The inhibitory potency of TAK-700 has been characterized in various preclinical models, including cell-free enzyme assays and cell-based systems. The following tables summarize the key quantitative data on its target binding and enzyme kinetics.

Table 1: In Vitro Enzyme Inhibition of TAK-700

Target Enzyme Activity	Species	Assay System	IC50 (nM)	Reference(s)
17,20-Lyase	Human	Recombinant CYP17A1	38	[8][9]
Human	Microsomes	19	[8]	
Rat	Recombinant CYP17A1	54	[8][9]	
Monkey	Recombinant CYP17A1	27	[8]	_
17α-Hydroxylase	Human	Recombinant CYP17A1	139	[2]
Monkey	Recombinant CYP17A1	38	[8]	

Table 2: Cell-Based Inhibition of Steroidogenesis by TAK-700



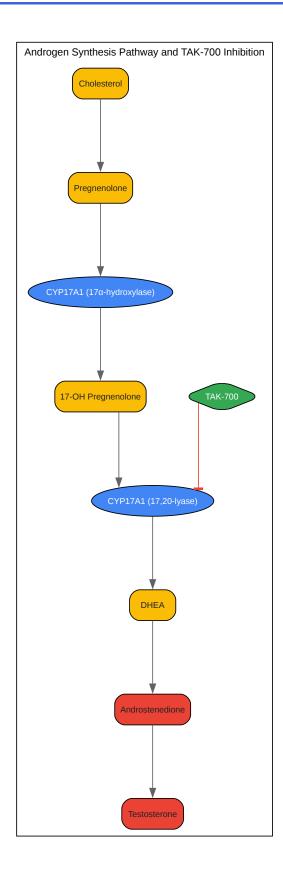
Cell Line	Stimulus	Measured Hormone	IC50 (nM)	Reference(s)
NCI-H295R (Human Adrenocortical Carcinoma)	-	DHEA Production	37	[8]
Monkey Adrenal Cells	ACTH	DHEA Production	110	[8]
ACTH	Androstenedione Production	130	[8]	

DHEA: Dehydroepiandrosterone; ACTH: Adrenocorticotropic hormone

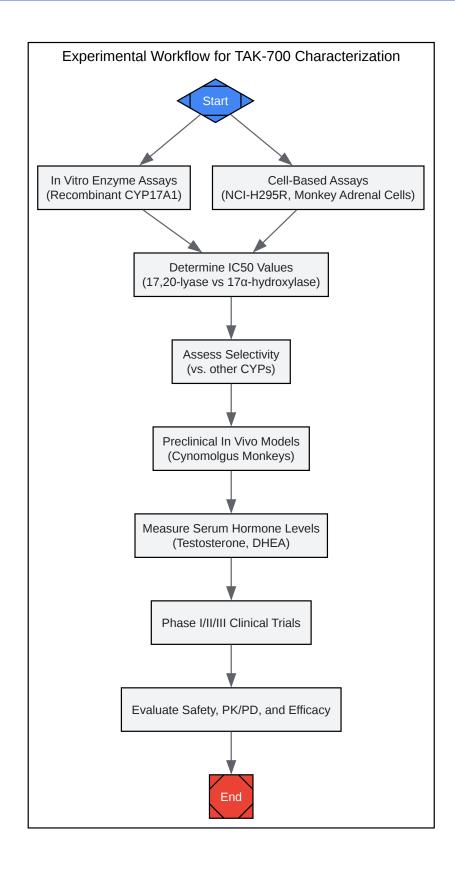
Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the process of its characterization, the following diagrams have been generated.

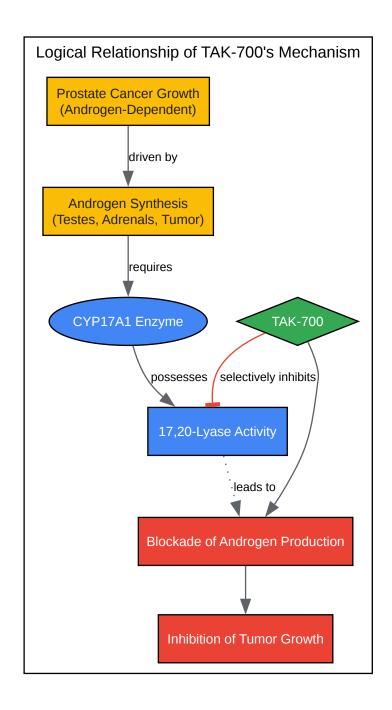












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